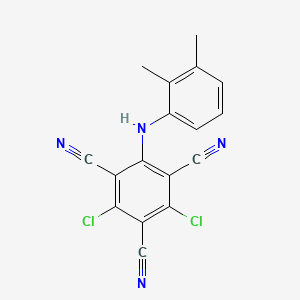
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including nitrile and chloro groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3,5-benzenetricarbonitrile with 4,6-dichloro-2-(2,3-dimethylaniline) under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced equipment and technology. The process is designed to maximize efficiency and minimize waste, with strict adherence to safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tricyanobenzene
- 2,4,6-Trimethyl-1,3,5-benzenetricarbonitrile
- 1,3,5-Benzenetricarbonitrile, 2,4,6-tribromo-
Uniqueness
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- stands out due to its unique combination of functional groups, which confer distinct reactivity and properties
Properties
CAS No. |
35727-85-6 |
|---|---|
Molecular Formula |
C17H10Cl2N4 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2,4-dichloro-6-(2,3-dimethylanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C17H10Cl2N4/c1-9-4-3-5-14(10(9)2)23-17-12(7-21)15(18)11(6-20)16(19)13(17)8-22/h3-5,23H,1-2H3 |
InChI Key |
UJTHFLSJKIQZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















